molecular formula C10H13NO2 B3103553 (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide CAS No. 1443670-29-8

(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide

Cat. No.: B3103553
CAS No.: 1443670-29-8
M. Wt: 179.22 g/mol
InChI Key: AADALJFRTRQZKI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is a chiral compound with a hydroxyl group attached to a phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Hydroxyphenyl)ethanol.

    Acetylation: The hydroxyl group of (S)-1-(4-Hydroxyphenyl)ethanol is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-(4-Hydroxyphenyl)ethyl acetate.

    Amidation: The acetate is then converted to the acetamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the acetamide group.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of (S)-1-(4-Hydroxyphenyl)ethanone.

    Reduction: Formation of (S)-1-(4-Hydroxyphenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Lacks the chiral center and has different biological properties.

    N-(1-(4-Methoxyphenyl)ethyl)acetamide: Contains a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is unique due to its chiral nature and the presence of both hydroxyl and acetamide functional groups. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[(1S)-1-(4-hydroxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADALJFRTRQZKI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.